molecular formula C8H5N3S B1266817 1,2,4-Triazolo[3,4-b]benzothiazole CAS No. 247-92-7

1,2,4-Triazolo[3,4-b]benzothiazole

カタログ番号: B1266817
CAS番号: 247-92-7
分子量: 175.21 g/mol
InChIキー: BGFURDBGMRKOTL-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 1,2,4-Triazolo[3,4-b]benzothiazole typically involves the fusion of a triazole ring with a benzothiazole nucleus. One common method involves the cyclization of 2-hydrazinyl-6H-1,3,4-thiadiazine with ortho esters under acid-catalyzed conditions . Another approach includes the reaction of dibenzoylacetylene with triazole derivatives in a one-pot catalyst-free procedure at room temperature . These methods yield the desired compound with high efficiency and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as those described for laboratory-scale synthesis. The choice of reagents and reaction conditions can be optimized to ensure high yield and cost-effectiveness. Additionally, continuous flow synthesis techniques may be employed to enhance production efficiency and scalability.

化学反応の分析

Cyclization Reactions

Cyclization is central to TBT synthesis. Key methods include:

  • Formic Acid-Mediated Cyclization : Refluxing 2-hydrazinobenzothiazole derivatives with formic acid yields TBT derivatives. For example, 6-methyl-TBT (3 ) was synthesized by refluxing 2-hydrazinobenzothiazole (64 ) in formic acid for 9 hours, achieving 10% yield after crystallization .

  • Thiourea Oxidative Cyclization : Substituted anilines react with NH₄SCN to form arylthioureas, which undergo oxidative cyclization with Br₂ to produce 2-aminobenzothiazoles. Subsequent hydrazine treatment yields intermediates for TBT synthesis .

Substitution Reactions

TBT derivatives undergo regioselective substitutions:

  • C-3 Functionalization :

    • Hydroxylation : Methoxy-TBT derivatives (e.g., 11 , 12 ) are demethylated using BBr₃ to form hydroxylated analogs (16–18 ) .

    • Thiolation : Reaction with CS₂ in ethanol generates benzothiazole-3-thiones (20 , 26 ) .

    • S-Alkylation : Thione derivatives react with methyl iodide (MeI) or p-chlorobenzyl chloride to form S-alkylated products (e.g., 22 , 23 , 28 ) .

Ring Expansion and Condensation

  • Reaction with Urea : Fusion of hydrazine intermediates (e.g., 73 ) with urea at 133°C produces benzothiazol-3-one derivatives (19 ) .

  • Knoevenagel Condensation : Used to synthesize analogs with extended π-systems for enhanced bioactivity .

Reaction Conditions and Products

Reaction Type Reagents/Conditions Products Yield Key References
CyclizationFormic acid, reflux (9 h)6-Methyl-TBT (3 )10%
Oxidative CyclizationBr₂, NH₄SCN, acidic reflux2-Aminobenzothiazoles (54–63 )52–88%
S-AlkylationMeI, K₂CO₃, dry DMFS-Methyl derivatives (22 , 28 )65–78%
DemethylationBBr₃, CH₂Cl₂, 0°C → rtHydroxylated TBT (16–18 )70-85%
Thione FormationCS₂, EtOH, refluxBenzothiazole-3-thiones (20 , 26 )60–75%

Enzyme Inhibition

  • PARP Inhibition : Hydroxy-TBT derivatives (e.g., 16 ) selectively inhibit poly-ADP-ribosyltransferases (PARP2, IC₅₀ = 45 nM), while amino derivatives (21 , 27 ) target mono-ARTs (PARP10 IC₅₀ = 7.8 nM) .

  • Binding Interactions : Cocrystal structures show TBT scaffolds form hydrogen bonds with glycine/serine residues and π-π interactions with tyrosine in PARP enzymes .

Biological Activity

  • Anticancer Potential : Derivatives like 3,7-dimethyl-TBT induce apoptosis in MCF-7 cells (IC₅₀ = 95 nM).

  • ADME Properties : TBT derivatives exhibit favorable pharmacokinetics, including cell permeability and low cytotoxicity, supporting drug development .

科学的研究の応用

Inhibitor Scaffold for Enzymes

Recent studies have identified TBT as a promising scaffold for developing inhibitors targeting poly- and mono-ADP-ribosylating enzymes (PARPs). These enzymes are crucial in various cellular processes, including DNA repair and cell signaling. The binding mode of TBT was analyzed through cocrystal structures with several PARP family members, revealing its ability to compete with nicotinamide in the enzyme's binding pocket. Notably, derivatives such as 3-amino compounds have shown nanomolar potencies against PARP10 and PARP12, with the most potent inhibitor exhibiting an IC50 of 7.8 nM . This highlights TBT's potential in developing selective inhibitors for therapeutic applications, particularly in cancer treatment.

Anticancer Activity

TBT derivatives have also demonstrated significant cytotoxic effects against various cancer cell lines. For instance, certain bis-(pyrazolyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine) derivatives exhibited IC50 values as low as 0.39 μM against MCF-7 breast cancer cells while showing minimal toxicity to normal cells (MCF-10A) . This selectivity is crucial for minimizing side effects in cancer therapies.

Broad-Spectrum Antibacterial Activity

1,2,4-Triazolo derivatives have been extensively studied for their antibacterial properties. Research indicates that these compounds exhibit significant activity against both Gram-positive and Gram-negative bacteria. For example, triazole derivatives synthesized via Mannich reactions displayed enhanced antibacterial activity compared to traditional antibiotics like ciprofloxacin and levofloxacin . The structure-activity relationship (SAR) studies revealed that modifications at specific positions significantly influence the antibacterial efficacy of these compounds.

Compound TypeActivity Against Gram-Positive BacteriaActivity Against Gram-Negative Bacteria
Ciprofloxacin DerivativesHigher than ciprofloxacinComparable to ciprofloxacin
Clinafloxacin DerivativesMICs: 0.25 µg/mL against MRSAMICs: 0.25–32 µg/mL
4-Amino-1,2,4-Triazole DerivativesMICs: 0.25–1 µg/mLMICs: 5 µg/mL

These findings underscore the potential of TBT derivatives as effective antibacterial agents that could address rising antibiotic resistance issues.

Phytopathogenic Organism Control

TBT has also been explored for its application in agriculture as a synthon for developing compounds aimed at controlling phytopathogenic organisms. Research indicates that certain derivatives can be synthesized to target specific pathogens effectively . The ability to modify TBT's structure allows for tailored approaches to combat agricultural pests and diseases.

生物活性

1,2,4-Triazolo[3,4-b]benzothiazole (TBT) is a heterocyclic compound that has gained attention in medicinal chemistry due to its diverse biological activities. This compound features a triazole ring fused to a benzothiazole moiety, contributing to its pharmacological potential. The following sections will explore the biological activity of TBT, including its mechanisms of action, therapeutic applications, and relevant case studies.

Structure and Properties

TBT has the molecular formula C₇H₄N₄S and a molecular weight of approximately 172.20 g/mol. Its unique structure allows for various interactions with biological targets. The compound's ability to act as a scaffold for drug development is attributed to its structural versatility.

Antimicrobial Activity

TBT exhibits significant antimicrobial properties against various pathogens. Studies have shown that derivatives of TBT possess potent antifungal and antibacterial activities:

  • Antifungal Activity : A study reported that certain TBT derivatives demonstrated antifungal activity with minimum inhibitory concentrations (MICs) as low as 0.0156 μg/mL against Candida albicans, which is significantly more potent than traditional antifungal agents like fluconazole .
  • Antibacterial Activity : TBT derivatives have been tested against both Gram-positive and Gram-negative bacteria. For instance, compounds derived from TBT showed MIC values comparable to or better than established antibiotics against strains such as Staphylococcus aureus and Escherichia coli .
CompoundTarget PathogenMIC (μg/mL)
TBT Derivative 1Candida albicans0.0156
TBT Derivative 2Staphylococcus aureus0.5
TBT Derivative 3Escherichia coli1.0

Anti-Cancer Activity

Recent research highlights the potential of TBT in cancer therapy. It has been identified as a potent inhibitor of poly(ADP-ribose) polymerases (PARPs), which play critical roles in DNA repair mechanisms:

  • Mechanism of Action : TBT competes with nicotinamide in the binding pocket of PARP enzymes, leading to inhibition at nanomolar concentrations (IC₅₀ of 7.8 nM for PARP10) . This inhibition can enhance the efficacy of chemotherapy by preventing cancer cells from repairing DNA damage.
  • Case Study : In vitro studies demonstrated that specific TBT derivatives induced apoptosis in various cancer cell lines, including A431 and H1299 cells, by promoting cell cycle arrest and decreasing pro-inflammatory cytokines like IL-6 and TNF-α .

Mechanistic Studies

Mechanistic investigations using X-ray crystallography have elucidated the binding interactions between TBT derivatives and target enzymes. For example, derivatives with amino substitutions exhibited enhanced binding affinity and selectivity towards PARP enzymes compared to their non-substituted counterparts .

Synthesis and Modification

The synthesis of TBT derivatives often involves multi-step organic reactions that allow for structural modifications to enhance biological activity. Researchers have explored various synthetic pathways to optimize yield and potency against specific targets .

特性

IUPAC Name

[1,2,4]triazolo[3,4-b][1,3]benzothiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5N3S/c1-2-4-7-6(3-1)11-5-9-10-8(11)12-7/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGFURDBGMRKOTL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N3C=NN=C3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5N3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50947638
Record name [1,2,4]Triazolo[3,4-b][1,3]benzothiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50947638
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

175.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

247-92-7
Record name NSC79001
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=79001
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name [1,2,4]Triazolo[3,4-b][1,3]benzothiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50947638
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 7-thia-2,4,5-triazatricyclo[6.4.0.0,2,6]dodeca-1(12),3,5,8,10-pentaene
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

2-Hydrazinobenzothiazole (125 grams; 0.76 mole), ethyl orthoformate (112.4 grams, 0.76 mole), and 2 liters of xylene were heated together with stirring in a three-necked 5-liter flask. An 8-inch column with a condenser was placed in one neck. The reaction was heated to 105° C. and soon all the solid had gone into solution and the solution turned red. Ethanol began to distill from the reaction and about 125 milliliters of it was collected before the reaction was stopped and allowed to cool to room temperature. The yellow precipitate was collected and triturated with diethyl ether. The s-triazolo(3,4-b)benzothiazole product thus obtained was recrystallized from chloroform, m.p. 174.5°-7° C.
Quantity
125 g
Type
reactant
Reaction Step One
Name
ethyl orthoformate
Quantity
112.4 g
Type
reactant
Reaction Step One
Quantity
2 L
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Synthesis routes and methods II

Procedure details

Five grams (30.0 mmoles) of o-chlorophenylisothiocyanate were dissolved in 50 ml. of dry DMF. A solution of 1.8 g. (30.0 mmoles) of formylhydrazine in 50 ml. of dry DMF was added dropwise rapidly to the stirred reaction mixture. The temperature of the reaction rose to about 45°C. The temperature was maintained between 60°C. and 100°C. for 24 hours. Thirty millimoles, 1.5 g., of sodium hydride as a 50% mineral oil suspension was added to the reaction mixture. The reaction was completed by heating at reflux temperature (160°C.) for about 185 hours. The cooled mixture was poured into water. The aqueous mixture was extracted with n-hexane to remove mineral oil. The product was extracted with ethyl acetate. The ethyl acetate extract was washed (water), dried (MgSO4) and evaporated in vacuo to a residual oil. The oil was covered with dry ether and the product crystallized upon standing. The yield of s-triazolo[3,4-b]benzothiazole, m.p. about 175°-176°C., was 200 mg.
Quantity
30 mmol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
30 mmol
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Six

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1,2,4-Triazolo[3,4-b]benzothiazole
Reactant of Route 2
Reactant of Route 2
1,2,4-Triazolo[3,4-b]benzothiazole
Reactant of Route 3
Reactant of Route 3
1,2,4-Triazolo[3,4-b]benzothiazole
Reactant of Route 4
1,2,4-Triazolo[3,4-b]benzothiazole
Reactant of Route 5
Reactant of Route 5
1,2,4-Triazolo[3,4-b]benzothiazole
Reactant of Route 6
Reactant of Route 6
1,2,4-Triazolo[3,4-b]benzothiazole

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。